N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide
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Overview
Description
N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a pyrrolidine derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of the pyrrolidine derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide.
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and its derivatives.
Uniqueness: N-(3-Oxo-3-(pyrrolidin-1-yl)propyl)furan-2-carboxamide is unique due to the combination of the furan ring and the pyrrolidine ring in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(3-oxo-3-pyrrolidin-1-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c15-11(14-7-1-2-8-14)5-6-13-12(16)10-4-3-9-17-10/h3-4,9H,1-2,5-8H2,(H,13,16) |
InChI Key |
BXXMRCBHNFDSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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